Cas no 526190-69-2 (1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione structure
526190-69-2 structure
Product Name:1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
CAS No:526190-69-2
MF:C18H17ClN2O3S
MW:376.857182264328
CID:6410869
PubChem ID:3737829
Update Time:2025-10-31

1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
    • 3-(2-chlorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
    • 526190-69-2
    • AKOS016300288
    • Oprea1_398826
    • Oprea1_764186
    • AKOS001899628
    • 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
    • F1254-0021
    • Inchi: 1S/C18H17ClN2O3S/c1-12-6-8-13(9-7-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-5-3-2-4-14(15)19/h2-9,16-17H,10-11H2,1H3
    • InChI Key: RRARVVJNRBPHGL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1C(N(C2C=CC(C)=CC=2)C2CS(CC12)(=O)=O)=O

Computed Properties

  • Exact Mass: 376.0648413g/mol
  • Monoisotopic Mass: 376.0648413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 66.1Ų

1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Pricemore >>

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Additional information on 1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione

Chemical Profile of 1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 526190-69-2)

The compound 1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione, identified by its CAS number 526190-69-2, represents a sophisticated molecular entity within the realm of medicinal chemistry. This heterocyclic compound features a complex architecture comprising multiple fused rings and functional groups, making it a subject of significant interest in the development of novel therapeutic agents. The structural motif incorporates a thieno[3,4-d]imidazole core, which is a privileged scaffold in drug discovery due to its demonstrated biological activity across various disease pathways.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of such thieno[3,4-d]imidazole derivatives as scaffolds for small-molecule drugs. The presence of both aromatic and heterocyclic rings in 1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione contributes to its ability to engage with biological targets through multiple non-covalent interactions. Specifically, the chlorophenyl and methylphenyl substituents enhance lipophilicity and electronic properties, which are critical parameters in optimizing drug-like characteristics such as solubility, permeability, and metabolic stability.

In the context of contemporary pharmaceutical research, this compound has garnered attention for its structural similarity to known bioactive molecules. The hexahydro substitution around the thieno[3,4-d]imidazole ring introduces conformational flexibility, which can be exploited to modulate binding affinity and selectivity. Furthermore, the trione functionality at the 2-position introduces a site for further derivatization or bioisosteric replacement to explore alternative pharmacophores. Such modifications are often employed in medicinal chemistry to refine potency and reduce off-target effects.

Current research in heterocyclic chemistry emphasizes the synthesis and evaluation of derivatives with enhanced pharmacokinetic profiles. The hexahydro moiety in 1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione is particularly noteworthy for its potential role in reducing metabolic susceptibility. This feature aligns with the growing demand for compounds that exhibit prolonged circulation times and improved bioavailability. Additionally, the aromatic rings serve as platforms for further functionalization via cross-coupling reactions or other transition-metal-catalyzed transformations.

The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps typically include cyclization reactions to form the thieno[3,4-d]imidazole core followed by introduction of the substituents at strategic positions. Advances in catalytic systems have enabled more efficient and sustainable routes to such complex scaffolds. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in constructing the aromatic portions of the molecule with high regioselectivity.

Biological evaluation of 1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione has revealed promising activities in preclinical models relevant to neurological disorders and inflammatory conditions. The structural features present in this compound suggest interactions with targets such as kinases and ion channels that are implicated in disease pathogenesis. Notably, derivatives bearing similar motifs have shown efficacy in modulating inflammatory pathways by inhibiting key enzymes like COX or LOX isoforms.

The role of computational tools in guiding synthetic strategies cannot be overstated. Molecular docking studies have been instrumental in predicting binding modes and affinities for this compound against potential targets. These virtual screening approaches complement experimental efforts by rapidly identifying promising analogs for further optimization. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process by enabling high-throughput virtual screening based on structural alerts derived from known bioactive molecules.

In conclusion,1-(2-chlorophenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 526190-69-2) exemplifies the intersection of innovative synthetic chemistry with modern drug discovery principles. Its complex architecture presents opportunities for developing next-generation therapeutics with improved pharmacological profiles. As research continues to uncover new biological functions associated with heterocyclic compounds, this molecule stands as a testament to the enduring importance of structural diversity in medicinal chemistry.

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